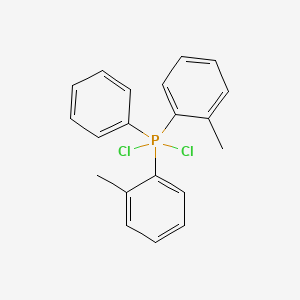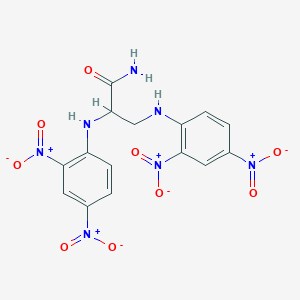
3-(2,4-Dinitroanilino)-N~2~-(2,4-dinitrophenyl)alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dinitroanilino)-N~2~-(2,4-dinitrophenyl)alaninamide is a complex organic compound that belongs to the class of dinitroanilines. These compounds are characterized by the presence of nitro groups attached to an aniline structure. Dinitroanilines are known for their applications in various industrial processes, including the production of dyes and pesticides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dinitroanilino)-N~2~-(2,4-dinitrophenyl)alaninamide typically involves the reaction of 1-chloro-2,4-dinitrobenzene with ammonia or the acid hydrolysis of 2,4-dinitroacetanilide . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of dinitroanilines, including this compound, involves large-scale chemical reactors where the raw materials are mixed under controlled conditions. The process may include steps such as nitration, reduction, and purification to achieve high purity levels required for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Dinitroanilino)-N~2~-(2,4-dinitrophenyl)alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and specific catalysts that facilitate the reaction. Conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield amino derivatives, while oxidation may produce various oxidized forms of the compound .
Applications De Recherche Scientifique
3-(2,4-Dinitroanilino)-N~2~-(2,4-dinitrophenyl)alaninamide has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2,4-Dinitroanilino)-N~2~-(2,4-dinitrophenyl)alaninamide involves its interaction with specific molecular targets and pathways. The compound’s nitro groups play a crucial role in its reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(2,4-Dinitroanilino)-N~2~-(2,4-dinitrophenyl)alaninamide include:
2,4-Dinitroaniline: Known for its use as an explosive and reagent in detecting aldehydes and ketones.
3,4-Dinitroaniline: Used in the production of dyes and pesticides.
2,5-Dinitroaniline: Employed in various industrial applications.
Uniqueness
What sets this compound apart is its specific structure, which allows it to participate in unique chemical reactions and applications. Its dual nitroaniline groups provide distinct reactivity patterns compared to other dinitroanilines .
Propriétés
Numéro CAS |
115319-25-0 |
|---|---|
Formule moléculaire |
C15H13N7O9 |
Poids moléculaire |
435.31 g/mol |
Nom IUPAC |
2,3-bis(2,4-dinitroanilino)propanamide |
InChI |
InChI=1S/C15H13N7O9/c16-15(23)12(18-11-4-2-9(20(26)27)6-14(11)22(30)31)7-17-10-3-1-8(19(24)25)5-13(10)21(28)29/h1-6,12,17-18H,7H2,(H2,16,23) |
Clé InChI |
LWYMODFZXAYKQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCC(C(=O)N)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


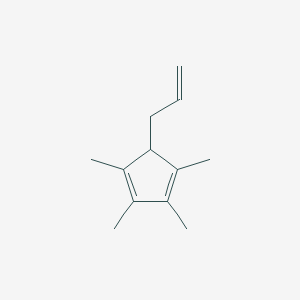
![2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14312914.png)
![tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane](/img/structure/B14312915.png)
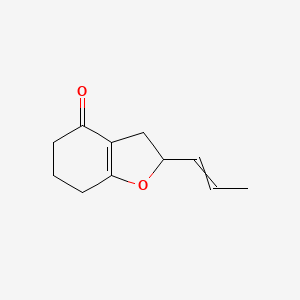

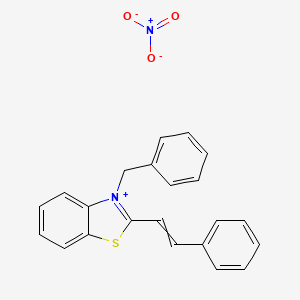
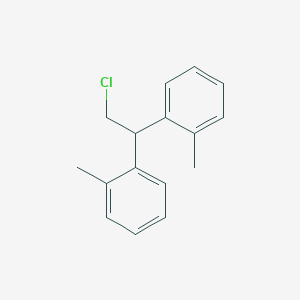
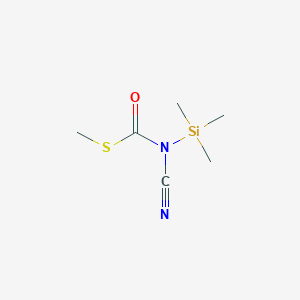
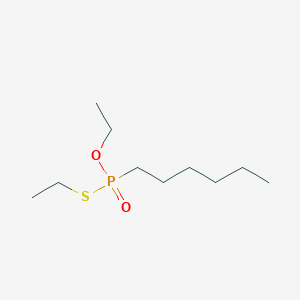

![Dioctyl [18-(dimethylamino)octadecyl]phosphonate](/img/structure/B14312977.png)
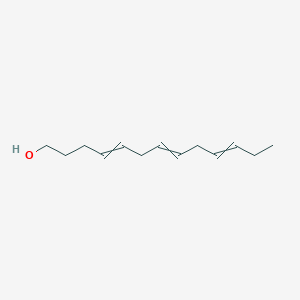
![3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol](/img/structure/B14312989.png)
